molecular formula C20H24N2O B2530716 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 315247-78-0

1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol

Cat. No.: B2530716
CAS No.: 315247-78-0
M. Wt: 308.425
InChI Key: ZRHISOPADIYMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a synthetic indole derivative characterized by a 2,3-dimethylindole core linked to a 4-methylphenylamino group via a propan-2-ol backbone.

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(4-methylanilino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14-8-10-17(11-9-14)21-12-18(23)13-22-16(3)15(2)19-6-4-5-7-20(19)22/h4-11,18,21,23H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHISOPADIYMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C(=C(C3=CC=CC=C32)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Alkylation: The indole core is then alkylated with a suitable alkyl halide to introduce the 2,3-dimethyl groups.

    Amination: The alkylated indole is reacted with 4-methylphenylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic effects and mechanisms of action.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Indole Substituents Amino/Other Substituents Key Properties/Activities References
Target Compound 2,3-dimethyl 4-methylphenylamino N/A (structural reference)
1-(2,3-Dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol 2,3-dimethyl 4-iodophenylamino Halogen substitution; potential impact on binding affinity and metabolic stability due to iodine’s electron-withdrawing effects.
2-(2,4-Dichlorophenyl)-3-(2,3-dimethyl-1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol (11k) 2,3-dimethyl 2,4-dichlorophenyl, triazolyl Antifungal activity (CYP51 binding); low synthetic yield (15%). Triazole enhances antifungal specificity.
1-[Bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol 2,3-dimethyl Bis(2-hydroxyethyl)amino Increased hydrophilicity; likely improved solubility and altered pharmacokinetics.
Pindolol Impurity B (EP) Unsubstituted indole Complex isopropylamino/ethoxy Beta-blocker impurity; highlights role of amino substituents in adrenergic activity.
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-morpholinylpropan-2-ol 5-methyl-2,3-diphenyl Morpholinyl Enhanced metabolic stability via morpholine; potential CNS applications due to lipophilicity.

Key Findings from Comparisons

Morpholine and triazole substituents (as in ) introduce heterocyclic motifs that enhance metabolic stability or target specificity (e.g., antifungal CYP51 binding).

Biological Activity Trends: Antifungal Activity: Compound 11k () demonstrates that triazole and dichlorophenyl groups are critical for CYP51 inhibition, a mechanism absent in the target compound due to its simpler substituents . Cardiovascular Potential: Structural similarities to indole-based antiarrhythmics () suggest the target compound may interact with adrenoceptors, though its methylphenyl group could alter affinity compared to methoxy-substituted analogs .

Synthetic Considerations :

  • Bulky substituents (e.g., 2,4-dichlorophenyl in ) reduce synthetic yields (15% for 11k), whereas the target compound’s simpler structure may allow more efficient synthesis .

Biological Activity

1-(2,3-Dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H24N2O. Its structure features an indole ring system and a propanolamine moiety, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar indole structures exhibit substantial antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related alkaloids range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

CompoundMIC (mg/mL)Bacterial Strain
Indole Derivative0.0039 - 0.025S. aureus, E. coli
This compoundTBDTBD

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems. Specifically, it may modulate norepinephrine (NE) and serotonin (5-HT) pathways, which are crucial for treating mood disorders and vasomotor symptoms .

The proposed mechanism involves the inhibition of monoamine reuptake, enhancing the availability of neurotransmitters in the synaptic cleft. This action is pivotal in managing conditions such as depression and anxiety.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study tested various indole derivatives against multiple bacterial strains, revealing that structural modifications significantly influenced their antimicrobial potency .
  • Neurotransmitter Modulation : Research on similar compounds demonstrated their ability to act as selective serotonin reuptake inhibitors (SSRIs), indicating a potential therapeutic application for mood regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.